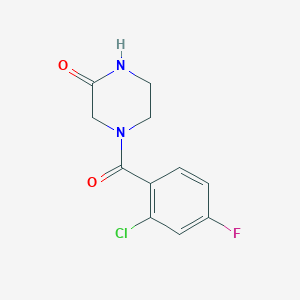










|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].C(N(CC)CC)C.[Cl:15][C:16]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:17]=1[C:18](Cl)=[O:19]>ClCCl>[Cl:15][C:16]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:17]=1[C:18]([N:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]1)=[O:19]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CNCC1)=O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
6.69 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
before being added via
|
|
Type
|
WASH
|
|
Details
|
was then washed with sodium bicarbonate (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was removed
|
|
Type
|
WASH
|
|
Details
|
the remaining solution was washed again with sodium bicarbonate (100 ml) and brine (100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with hexane
|
|
Type
|
STIRRING
|
|
Details
|
then stirred in ethyl acetate at 80° C.
|
|
Type
|
FILTRATION
|
|
Details
|
before being filtered
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)F)C(=O)N1CC(NCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.179 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |